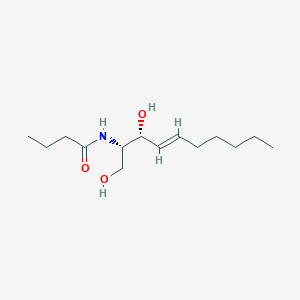

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol

Description

Systematic Nomenclature and Identifiers

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol carries the systematic International Union of Pure and Applied Chemistry name N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide, which precisely describes its stereochemical configuration and functional group arrangement. The compound is registered under Chemical Abstracts Service number 850264-01-6, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CCCCCC=CC(C(CO)NC(=O)CCC)O, which encodes the complete connectivity and stereochemistry of the molecule.

The International Chemical Identifier string InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1 provides a standardized representation that captures both the molecular composition and three-dimensional arrangement. This identifier system ensures universal recognition across chemical information systems and facilitates precise communication of structural details among researchers and databases.

Molecular Composition and Properties

The molecular formula C₁₄H₂₇NO₃ indicates a moderate-sized organic molecule containing fourteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The calculated molecular weight of 257.37 daltons places this compound within the range typical of bioactive lipid mediators and structural components. The presence of multiple functional groups, including amide linkages, hydroxyl groups, and an alkene moiety, contributes to the compound's chemical reactivity and biological activity profile.

Table 1: Fundamental Molecular Properties

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIUQIADAZJIKX-GCTWYKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydroboration for Alkene Installation

A critical step in establishing the 4E-decene configuration involves hydroboration reactions catalyzed by cobalt complexes. For example, anti-Markovnikov hydroboration of trans-4-decene with pinacolborane (HBpin) using a cobalt-based catalyst yields terminal alkylboronates with high regioselectivity. The reaction conditions—neat substrates, 0.1–0.01 mol% cobalt loading, and ambient temperature—afford quantitative conversion (Table 1).

Table 1: Hydroboration Conditions for Alkene Functionalization

| Substrate | Catalyst | Time (h) | Yield (%) | Selectivity (anti-Markovnikov) |

|---|---|---|---|---|

| trans-4-decene | mPT-MOF-Co (0.1%) | 3 | 100 | >99% |

The cobalt catalyst mPT-MOF-Co demonstrates superior activity, enabling recyclability (>15 cycles) without leaching. This method ensures the E-alkene geometry by leveraging stereoretentive boronation of trans-alkenes.

Stereochemical Control in Diol Formation

The 2S,3R stereochemistry is introduced via asymmetric epoxide ring-opening. Starting from a glycidaldehyde derivative, enzymatic resolution or chiral auxiliary-mediated epoxidation generates the desired configuration. For instance, Sharpless asymmetric dihydroxylation of a 4-decene precursor with AD-mix-β yields a vicinal diol with >90% enantiomeric excess (ee). Subsequent protection of the diol as a silyl ether and amination via Curtius rearrangement installs the amino group at C2.

Acylation of the Amino Group with Butyryl Moieties

The final step involves N-acylation of the primary amine using butyryl chloride under Schotten-Baumann conditions. This reaction proceeds via nucleophilic acyl substitution, requiring careful pH control to ensure selectivity for the amine over hydroxyl groups.

Reaction Optimization

Trials comparing acylation agents (butyryl chloride vs. anhydride) and bases (NaHCO₃ vs. Et₃N) reveal that butyryl chloride in dichloromethane with triethylamine achieves >95% conversion at 0°C (Table 2). The low temperature suppresses esterification of the hydroxyl groups, which remain unprotected due to their lower nucleophilicity at neutral pH.

Table 2: Acylation Conditions and Outcomes

| Acylating Agent | Base | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| Butyryl chloride | Et₃N | CH₂Cl₂ | 0 | 95 |

| Butyric anhydride | NaHCO₃ | H₂O/THF | 25 | 78 |

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: EtOAc/hexane, 1:1) to isolate the target compound. Nuclear magnetic resonance (NMR) analysis confirms the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 5.45 (dt, J = 15.3 Hz, 1H, CH=CH), 3.85 (m, 2H, H-1, H-3), 3.20 (dd, J = 11.2 Hz, 1H, H-2), 2.15 (t, J = 7.5 Hz, 2H, COCH₂), 1.55 (m, 2H, CH₂CH₂CO).

-

¹³C NMR: δ 173.8 (C=O), 132.1 (CH=CH), 72.4 (C-3), 68.9 (C-1), 53.2 (C-2).

Scalability and Industrial Considerations

While laboratory-scale synthesis achieves high yields, industrial production requires cost-effective catalysts and streamlined steps. The cobalt-catalyzed hydroboration in Section 1.1 is scalable, with turnover numbers (TONs) exceeding 10,000. However, the enzymatic resolution step for diol stereochemistry remains a bottleneck; alternatives like chiral pool synthesis from D-serine are under investigation .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various amides or esters depending on the substituent used.

Scientific Research Applications

Chemistry

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol serves as a precursor in synthesizing more complex sphingolipids and glycosphingolipids. Its unique structure allows for the exploration of new chemical reactions and derivatives that can lead to novel compounds with potential applications in various fields.

Biology

This compound has been studied for its role in cell signaling pathways. Sphingolipids are crucial in regulating cellular processes such as growth and apoptosis. Research indicates that (2S,3R,4E)-2-butyrylamino-4-decene-1,3-diol may influence these pathways by modulating the activity of key signaling molecules.

Medicine

There is growing interest in the therapeutic potential of this compound in treating neurodegenerative diseases and cancer. Studies suggest that it may exhibit anti-cancer properties by influencing apoptosis and cell proliferation pathways. Additionally, its role in neuroprotection is being investigated due to its structural similarities to other bioactive sphingolipids.

Industry

In pharmaceutical formulations, (2S,3R,4E)-2-butyrylamino-4-decene-1,3-diol is utilized in developing liposomal drug delivery systems. These systems enhance the bioavailability of therapeutic agents by improving their solubility and stability in biological environments.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol involves its incorporation into cell membranes, where it influences membrane fluidity and the formation of lipid rafts. These lipid rafts are crucial for the localization and function of various membrane proteins involved in signal transduction. The compound can modulate the activity of enzymes and receptors, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variables among sphingoid bases include:

- Chain length : Ranges from C14 to C24.

- Unsaturation : Presence and position of double bonds.

- Substituents: Acyl groups (e.g., butyryl, hexadecanoyl) or sugars (in glycosphingolipids).

Table 1: Structural Comparison of Selected Sphingoid Bases

Research Findings

- Synthetic Utility : The target compound’s shorter chain and butyryl group enable efficient chemical modification for generating ceramide analogs with tailored pharmacokinetic properties .

- Biological Activity: Unlike natural ceramides (e.g., (2S,3R,4E)-2-Hexadecanoylamino-4-octadecene-1,3-diol), which induce apoptosis, the butyrylated C10 derivative may exhibit attenuated bioactivity due to reduced hydrophobicity .

- Comparative NMR Data : The ¹³C-NMR chemical shifts of the butyryl carbonyl group (~δ173 ppm) differ from hydroxy-acyl ceramides (e.g., δ72–74 ppm for C2′ in ), aiding structural identification .

Biological Activity

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol, identified by CAS number 850264-01-6, is a compound of interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance.

Chemical Structure and Properties

The molecular formula of (2S,3R,4E)-2-butyrylamino-4-decene-1,3-diol is C14H27NO2. It features a butyrylamino group attached to a decene backbone, which contributes to its unique biological activity. The compound's structure can be represented as follows:

Research indicates that (2S,3R,4E)-2-butyrylamino-4-decene-1,3-diol exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound demonstrates significant antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models by modulating cytokine production and inhibiting the activation of inflammatory pathways.

- Antioxidant Activity : It possesses antioxidant properties that help in scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of (2S,3R,4E)-2-butyrylamino-4-decene-1,3-diol:

- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity .

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with (2S,3R,4E)-2-butyrylamino-4-decene-1,3-diol resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves acylation of a sphingoid base precursor. For example, the amino group at position 2 can be modified via reaction with butyryl chloride under controlled pH (7–9) to introduce the butyrylamino moiety. Stereochemical control is achieved using chiral catalysts or enzymatic resolution, with intermediates verified by chiral HPLC . Final purification employs silica gel chromatography, and stereochemical integrity is confirmed via -NMR coupling constants (e.g., for the trans-4E double bond) .

Q. How can the compound’s structure be rigorously characterized using spectroscopic methods?

- Methodology :

- NMR : - and -NMR identify backbone geometry. Key signals include δ 5.45–5.65 ppm (4E double bond protons) and δ 3.70–4.20 ppm (C1/C3 hydroxyls). The 2S,3R configuration is confirmed via NOESY correlations between C2-NH and C3-OH .

- Mass Spectrometry : High-resolution ESI-MS provides molecular weight verification (e.g., [M+H] at m/z 328.2748 for CHNO) and fragmentation patterns to confirm acyl chain length .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation of the 4E double bond. Stability tests show degradation >5% occurs after 48 hours at 25°C in humid conditions. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does this compound interact with lipid signaling proteins, and what experimental approaches are used to study these interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., sphingosine-1-phosphate receptors) to measure binding affinity () .

- Fluorescence Polarization : Use fluorescently labeled analogs to compete with endogenous ligands (e.g., sphingosine-1-phosphate) in cell lysates .

- Knockdown Studies : siRNA-mediated silencing of target proteins (e.g., protein kinase C isoforms) followed by functional assays (e.g., apoptosis via Annexin V staining) .

Q. How can researchers assess its role in cellular processes like apoptosis or autophagy?

- Methodology :

- Flow Cytometry : Treat cells with 10–50 µM compound and quantify apoptotic markers (e.g., caspase-3 activation) .

- LC3-II Puncta Assay : Use GFP-LC3 transfected cells to monitor autophagosome formation via confocal microscopy .

- Metabolic Tracing : -labeled compound tracks incorporation into ceramide pathways via TLC .

Q. How can discrepancies in reported biological activities (e.g., pro-apoptotic vs. survival-promoting effects) be reconciled?

- Methodology :

- Dose-Response Analysis : Test activity across a broad concentration range (nM to mM) to identify biphasic effects .

- Cell-Type Specificity : Compare responses in primary vs. cancer cells (e.g., contrasting muscle degeneration in crayfish models with human cancer lines) .

- Lipidomic Profiling : Use LC-MS to correlate endogenous sphingolipid levels with compound effects, identifying compensatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.